

Allosteric Inhibition of SHP2 by Shp2-IN-22: A

Technical Guide

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Compound of Interest		
Compound Name:	Shp2-IN-22	
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Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs). As a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade, SHP2 has emerged as a compelling target for therapeutic intervention in oncology and immuno-oncology. The development of allosteric inhibitors, which bind to a site distinct from the catalytic pocket and stabilize the auto-inhibited conformation of SHP2, represents a significant advancement in targeting this previously challenging enzyme. This technical guide provides an in-depth overview of the allosteric inhibition of SHP2 by the novel inhibitor **Shp2-IN-22**, also known as PB17-026-01. We will delve into the mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to SHP2 and Its Role in Signaling

SHP2 is a ubiquitously expressed enzyme comprising two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites. In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain, preventing substrate access.



Upon activation of upstream RTKs by growth factors, phosphorylated tyrosine residues on the receptors or their associated scaffolding proteins serve as docking sites for the SH2 domains of SHP2. This binding event induces a conformational change in SHP2, relieving the auto-inhibition and exposing the catalytic site. The now active SHP2 dephosphorylates specific substrates, a key function of which is the positive regulation of the Ras-MAPK pathway. This sustained signaling promotes cell proliferation, survival, and differentiation, and its dysregulation is implicated in various human cancers.

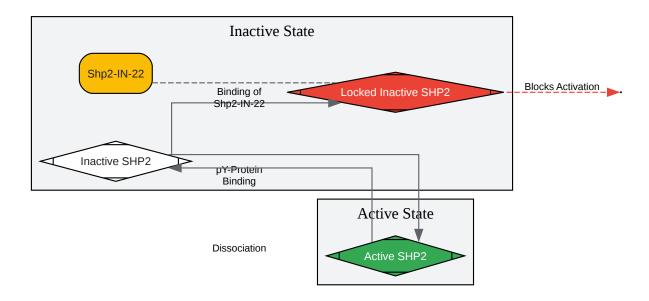
Shp2-IN-22: An Allosteric Inhibitor of SHP2

Shp2-IN-22 (also reported as PB17-026-01) is a potent, small-molecule allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, **Shp2-IN-22** binds to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding event "locks" SHP2 in its closed, inactive conformation, preventing its activation and subsequent downstream signaling. This mechanism of action offers high selectivity for SHP2 over other protein tyrosine phosphatases.

Mechanism of Allosteric Inhibition

The binding of **Shp2-IN-22** to the allosteric pocket stabilizes the auto-inhibited state of SHP2. X-ray crystallography studies of the closely related compound PB17-026-01 in complex with SHP2 (PDB ID: 7XHQ) reveal that the inhibitor makes contact with residues from all three major domains of the phosphatase. This effectively acts as a "molecular glue," preventing the conformational change required for SHP2 activation.





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Mechanism of **Shp2-IN-22** allosteric inhibition.

Quantitative Data for Shp2-IN-22 (PB17-026-01)

The following table summarizes the available quantitative data for the allosteric SHP2 inhibitor PB17-026-01. It is important to note that comprehensive data on Ki, cellular EC50, and pharmacokinetics for this specific compound are not widely available in the public domain. Therefore, representative data from the well-characterized allosteric inhibitor SHP099 is included for comparative purposes, with the understanding that these values may differ for Shp2-IN-22.



Parameter	Shp2-IN-22 (PB17- 026-01)	SHP099 (Representative)	Description
Biochemical IC50	38.9 nM[1][2]	70 nM	Concentration for 50% inhibition of SHP2 enzymatic activity in a biochemical assay.
Ki	Not Reported	~50 nM	Inhibition constant, representing the binding affinity of the inhibitor to the enzyme.
Cellular p-ERK EC50	Not Reported	~250 nM (KYSE-520 cells)	Concentration for 50% reduction of phosphorylated ERK in a cellular context.
Crystal Structure	PDB: 7XHQ[2]	PDB: 5EHR	Protein Data Bank identifier for the co-crystal structure with SHP2.
Pharmacokinetics	Not Reported	Orally bioavailable in mice	Data regarding the absorption, distribution, metabolism, and excretion of the compound.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of SHP2 inhibitors. The following sections provide protocols for key experiments.

Biochemical SHP2 Phosphatase Activity Assay

This protocol is adapted from the methodology used to characterize PB17-026-01[2].



Objective: To determine the in vitro inhibitory activity of **Shp2-IN-22** on SHP2 phosphatase activity.

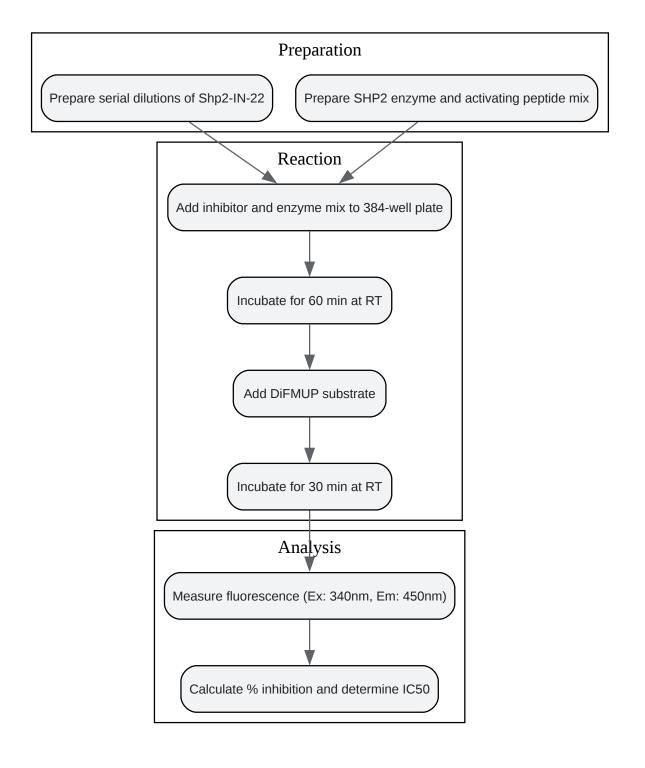
Materials:

- Recombinant full-length SHP2 protein
- Bis-tyrosyl-phosphorylated peptide (e.g., from IRS-1) for SHP2 activation
- 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a fluorogenic substrate
- Shp2-IN-22 (or other test compounds)
- Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% Triton X-100
- 384-well black plates
- Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)

Procedure:

- Prepare serial dilutions of **Shp2-IN-22** in the assay buffer.
- In a 384-well plate, add 5 μL of the test compound dilutions.
- Add 5 μL of a solution containing 0.5 nM SHP2 and 0.125 μM of the activating bisphosphorylated peptide to each well.
- Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.
- Initiate the phosphatase reaction by adding 10 μL of 200 μM DiFMUP substrate to each well.
- Incubate at room temperature for 30 minutes.
- Measure the fluorescence intensity using a plate reader.
- Calculate the percent inhibition relative to a DMSO control and determine the IC50 value using a non-linear regression curve fit.





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Workflow for the SHP2 biochemical assay.

Cellular Western Blot for p-ERK Inhibition



Objective: To assess the effect of **Shp2-IN-22** on the SHP2-mediated MAPK signaling pathway in a cellular context by measuring the phosphorylation of ERK.

Materials:

- Cancer cell line with an activated RTK pathway (e.g., KYSE-520, MDA-MB-468)
- Cell culture medium and supplements
- Shp2-IN-22
- Growth factor (e.g., EGF) for stimulation
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Serum-starve the cells for 12-24 hours.



- Pre-treat the cells with various concentrations of Shp2-IN-22 (or DMSO as a vehicle control) for 2-4 hours.
- Stimulate the cells with a growth factor (e.g., EGF at 10 ng/mL) for 10-15 minutes.
- Wash the cells with ice-cold PBS and lyse them on ice.
- Clarify the lysates by centrifugation and determine the protein concentration.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the signal using an imaging system.
- Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal loading.
- Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding kinetics (association rate constant, k_on; dissociation rate constant, k_off) and affinity (dissociation constant, K_D) of **Shp2-IN-22** to SHP2.

Materials:

SPR instrument (e.g., Biacore)



- Sensor chip (e.g., CM5)
- Recombinant SHP2 protein
- Shp2-IN-22
- Running buffer (e.g., HBS-EP+)
- Immobilization reagents (e.g., EDC/NHS)
- Regeneration solution (if necessary)

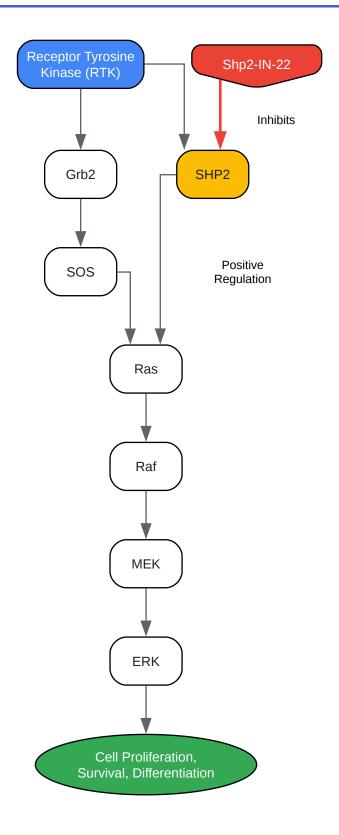
Procedure:

- Immobilize recombinant SHP2 onto the surface of a sensor chip using standard amine coupling chemistry.
- Prepare a series of concentrations of **Shp2-IN-22** in the running buffer.
- Inject the different concentrations of Shp2-IN-22 over the SHP2-immobilized surface and a reference surface (without SHP2) to monitor the binding in real-time.
- After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor.
- If necessary, inject a regeneration solution to remove any remaining bound inhibitor before the next injection.
- Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and K_D values.

Signaling Pathways

Shp2-IN-22, by inhibiting SHP2, effectively blocks the Ras-MAPK signaling pathway. The following diagram illustrates the central role of SHP2 in this cascade and the point of intervention for allosteric inhibitors.





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SHP2 in the Ras-MAPK signaling pathway.

Conclusion



Shp2-IN-22 (PB17-026-01) is a potent allosteric inhibitor of SHP2 that effectively locks the enzyme in its inactive conformation. This mechanism provides a highly selective means of targeting a critical node in oncogenic signaling. While detailed cellular and pharmacokinetic data for this specific compound remain to be published, the available biochemical data and the well-understood mechanism of action of this class of inhibitors highlight its potential as a valuable research tool and a promising candidate for further therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate **Shp2-IN-22** and other novel allosteric SHP2 inhibitors.

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